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molecular formula C10H9NO9S3 B091030 8-Aminonaphthalene-1,3,5-trisulfonic acid CAS No. 17894-99-4

8-Aminonaphthalene-1,3,5-trisulfonic acid

Cat. No. B091030
M. Wt: 383.4 g/mol
InChI Key: RQVVDWMOCSOAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04129591

Procedure details

To a mixture of 26.6 g of 8-amino-1,3,5-naphthalenetrisulfonic acid in 25 ml of water is added 12 ml of 5N sodium hydroxide. This solution is added to 125 ml of ethanol and stirred for 30 minutes. The resulting solid is recovered by filtration, washed with 50 ml of 80% ethanol followed by ethanol and ether and dried at 110° C. giving 8-amino-1,3,5-naphthalenetrisulfonic acid trisodium salt.
Quantity
26.6 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[C:10]([S:12]([OH:15])(=[O:14])=[O:13])=[CH:9][C:8]([S:16]([OH:19])(=[O:18])=[O:17])=[CH:7][C:6]=2[C:5]([S:20]([OH:23])(=[O:22])=[O:21])=[CH:4][CH:3]=1.[OH-].[Na+:25].C(O)C>O>[Na+:25].[Na+:25].[Na+:25].[NH2:1][C:2]1[C:11]2[C:10]([S:12]([O-:15])(=[O:14])=[O:13])=[CH:9][C:8]([S:16]([O-:19])(=[O:17])=[O:18])=[CH:7][C:6]=2[C:5]([S:20]([O-:23])(=[O:22])=[O:21])=[CH:4][CH:3]=1 |f:1.2,5.6.7.8|

Inputs

Step One
Name
Quantity
26.6 g
Type
reactant
Smiles
NC1=CC=C(C=2C=C(C=C(C12)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
125 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid is recovered by filtration
WASH
Type
WASH
Details
washed with 50 ml of 80% ethanol
CUSTOM
Type
CUSTOM
Details
dried at 110° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[Na+].[Na+].[Na+].NC1=CC=C(C=2C=C(C=C(C12)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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